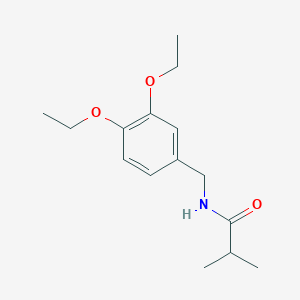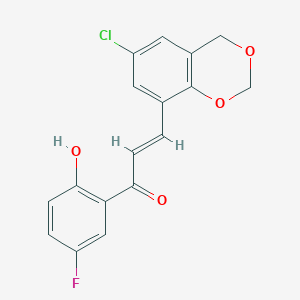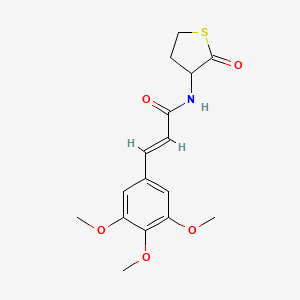
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, also known as CPMX, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. HDAC inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have low toxicity in normal cells, making it a potentially safe and effective cancer therapy.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has several advantages for laboratory studies, including its high yield and purity, as well as its potential anti-cancer and anti-inflammatory effects. However, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has some limitations, including its limited solubility in water and its potential toxicity in high doses. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects.
Future Directions
There are several future directions for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide research, including the optimization of its synthesis method, the development of more effective delivery methods, and the investigation of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide and its potential side effects in vivo. Overall, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has significant potential as a novel cancer therapy, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-chloro-2,5-dimethoxyaniline, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to form N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide. The synthesis method for N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been optimized to obtain high yields and purity, making it suitable for laboratory studies.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been studied extensively for its potential pharmacological properties, particularly its anti-inflammatory and anti-cancer effects. Several studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-4-9-24-13-7-5-12(6-8-13)18(21)20-15-11-16(22-2)14(19)10-17(15)23-3/h1,5-8,10-11H,9H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGUDGBUUBGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OCC#C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5312228.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![N-(2-phenylethyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5312247.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)

![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)
![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)
